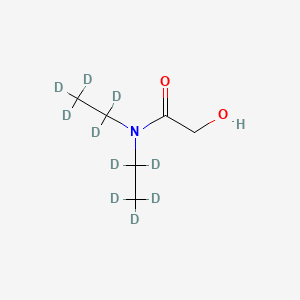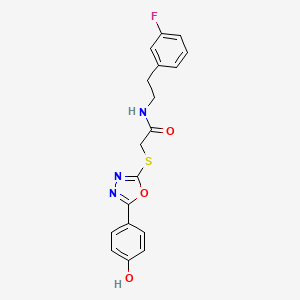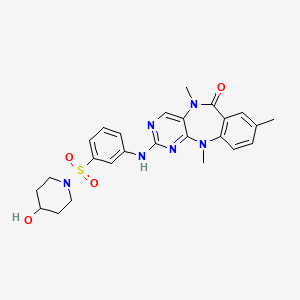
Ganoderic acid GS-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ganoderic acid GS-1 is primarily obtained through the biosynthesis pathway in Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, which uses acetyl-coenzyme A as the initial substrate. This pathway includes several steps, leading to the formation of lanosterol, which is then oxidized and modified to produce various ganoderic acids .
Industrial Production Methods: Industrial production of ganoderic acids, including this compound, is typically achieved through submerged fermentation of Ganoderma lucidum. This method involves cultivating the fungus in a controlled environment with optimized nutrient conditions to enhance the yield of ganoderic acids .
Análisis De Reacciones Químicas
Types of Reactions: Ganoderic acid GS-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups in the compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Ganoderic acid GS-1 has a wide range of scientific research applications due to its potent biological activities:
Chemistry: It serves as a valuable compound for studying the biosynthesis and chemical modification of triterpenoids.
Biology: this compound is used to investigate the biological pathways and mechanisms involved in its anti-HIV-1 activity.
Medicine: The compound is studied for its potential therapeutic applications, particularly in the treatment of HIV-1 infections due to its protease inhibitory activity
Industry: this compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Ganoderic acid GS-1 exerts its effects primarily through the inhibition of HIV-1 protease, an enzyme crucial for the maturation and replication of the HIV-1 virus. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the formation of mature viral particles . This mechanism involves interactions with specific amino acid residues in the protease active site, leading to the disruption of its enzymatic activity.
Comparación Con Compuestos Similares
Ganoderic acid GS-1 is part of a larger family of ganoderic acids, which are lanostane-type triterpenoids found in Ganoderma species. Similar compounds include:
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C
- Ganoderic acid D
Uniqueness: this compound is unique due to its specific structural modifications, which confer its potent anti-HIV-1 protease activity. While other ganoderic acids also exhibit various biological activities, the specific configuration and functional groups of this compound make it particularly effective against HIV-1 protease .
Propiedades
Fórmula molecular |
C30H42O6 |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
(E,6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H42O6/c1-16(9-8-10-17(2)26(35)36)18-13-23(34)30(7)25-19(31)14-21-27(3,4)22(33)11-12-28(21,5)24(25)20(32)15-29(18,30)6/h10,16,18-19,21,31H,8-9,11-15H2,1-7H3,(H,35,36)/b17-10+/t16-,18-,19+,21+,28+,29-,30+/m1/s1 |
Clave InChI |
AMQGNLQZSMPDGV-DUUWRNHESA-N |
SMILES isomérico |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
SMILES canónico |
CC(CCC=C(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)
![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)


![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)







![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
